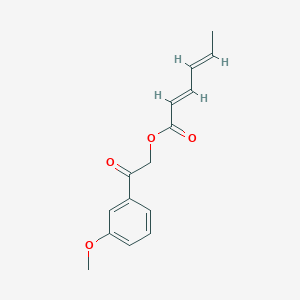

1-苯并咪唑基-3-(2,3,5-三甲基苯氧基)丙-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

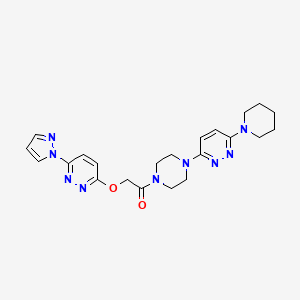

The compound "1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol" is not directly mentioned in the provided papers. However, the papers do discuss various benzimidazole derivatives and their synthesis, properties, and applications. Benzimidazole and its derivatives are a class of heterocyclic compounds that are of significant interest due to their diverse biological activities and applications in material science .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, N-C coupling reactions, and reactions with various reagents to introduce different substituents to the benzimidazole core . For example, the synthesis of 2,6-bis(benzimidazolyl)-4-methylphenol is achieved through a condensation reaction at room temperature, which is a relatively simple method and convenient for purification . Similarly, novel benzimidazole derivatives have been synthesized using 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with 2-aminobenzimidazole .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using various spectroscopic techniques such as IR, NMR (both 1H and 13C), and mass spectrometry (MS). The crystal structures are sometimes confirmed through single-crystal X-ray diffraction analysis . For instance, the crystal structure of a benzimidazole derivative was analyzed, revealing the planarity of the benzimidazole ring system and its orientation with respect to other substituents .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, including anion transport, polymerization, and the formation of isoxazolines . The anionophoric activity of benzimidazole derivatives can be significantly increased by modifying the molecule with strong electron-withdrawing substituents . Additionally, benzimidazole-containing polymers can be synthesized through N-C coupling reactions, resulting in materials with high thermal stability and glass transition temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These properties include solubility in organic solvents, thermal stability, and the ability to form films . The introduction of different substituents can alter these properties, as seen in the synthesis of polymers containing benzimidazole moieties, which exhibit remarkably high glass transition temperatures and good thermal stability . The intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in the solid-state structure of these compounds .

科学研究应用

发光性质和化学合成

研究表明,苯并咪唑衍生物表现出发光特性。例如,Shankar 等人 (2014) 的研究合成了含有羟基苯基苯并咪唑基单元的半刚性配体,用于组装发光的铼(I) 基配合物。这些配合物在溶液和固态中均表现出双重发射,表明它们在光物理应用中的潜力 (Shankar 等人,2014).

DNA 结合和细胞毒性

Paul 等人 (2015) 合成了新的含苯并咪唑的化合物,这些化合物显示出显着的 DNA 结合和细胞 DNA 损伤特性。这些化合物对各种癌细胞系表现出大量的体外细胞毒性作用,表明它们在抗癌药物开发中的用途 (Paul 等人,2015).

DNA 拓扑异构酶的抑制

Alpan 等人 (2007) 评估了 1H-苯并咪唑衍生物对哺乳动物 I 型 DNA 拓扑异构酶活性的影响。在测试的化合物中,一种表现出相对有效的拓扑异构酶 I 抑制,突出了苯并咪唑衍生物在开发新的治疗剂中的潜力 (Alpan 等人,2007).

抗菌活性

Salahuddin 等人 (2017) 报告了苯并咪唑衍生物的合成和抗菌活性。某些化合物对大肠杆菌和金黄色葡萄球菌表现出高活性,表明它们作为抗菌剂的潜力 (Salahuddin 等人,2017).

缓蚀

Obot 和 Obi-Egbedi (2010) 的理论研究探讨了在酸性条件下使用苯并咪唑及其衍生物作为低碳钢的缓蚀剂。研究结果表明,这些化合物可以有效防止腐蚀,支持它们在工业过程中的应用 (Obot 和 Obi-Egbedi,2010).

作用机制

Target of Action

Benzimidazoles, a component of this compound, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Without specific information, it’s difficult to determine the exact mode of action of “1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol”. The benzimidazole component might interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Alcohols, which are part of this compound, can act as weak bases and weak acids in aqueous solutions .

Pharmacokinetics

The presence of an alcohol group might influence its solubility and absorption .

Result of Action

The benzimidazole component might induce changes in the activity of its target proteins, leading to downstream cellular effects .

属性

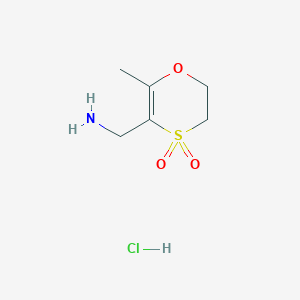

IUPAC Name |

1-(benzimidazol-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-13-8-14(2)15(3)19(9-13)23-11-16(22)10-21-12-20-17-6-4-5-7-18(17)21/h4-9,12,16,22H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKYCARYVXWXMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC(CN2C=NC3=CC=CC=C32)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2503727.png)

![3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2503729.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)